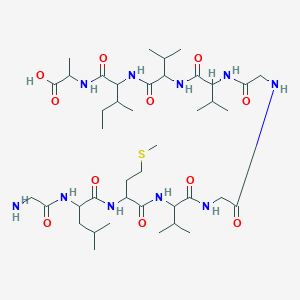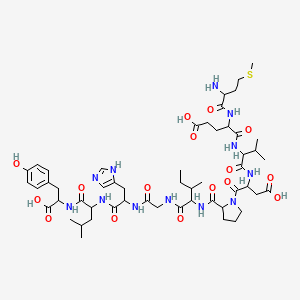
H-DL-Met-DL-Glu-DL-Val-DL-Asp-DL-Pro-DL-xiIle-Gly-DL-His-DL-Leu-DL-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a peptide, specifically a dipeptide, composed of several amino acids linked together.
- The “H-” prefix indicates that it has an N-terminal protecting group (usually hydrogen).
- The sequence of amino acids in this compound is: Met-Glu-Val-Asp-Pro-xiIle-Gly-His-Leu-Tyr-OH .
- These amino acids are in the D-configuration , which means they have the same sequence as their L-counterparts but with a different spatial arrangement around the chiral center.
- Peptides play crucial roles in biological processes, including enzyme function, signaling, and structural support.
準備方法
Synthetic Routes: The compound can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.
Reaction Conditions: SPPS involves stepwise coupling of protected amino acids using coupling reagents (e.g., DIC, HOBt) and Fmoc/tBu protecting groups. Deprotection and cleavage yield the final peptide.
Industrial Production: Large-scale production typically involves automated SPPS or recombinant expression in microorganisms.
化学反応の分析
Reactions: Peptides can undergo various reactions, including hydrolysis, oxidation, and cyclization.
Common Reagents and Conditions: Acidic or enzymatic hydrolysis for cleavage, oxidation with reagents like performic acid, and cyclization via coupling agents.
Major Products: The compound itself is the product, but it can form disulfide bridges or cyclize to form cyclic peptides.
科学的研究の応用
Chemistry: Used as model compounds for studying peptide chemistry and as building blocks for drug design.
Biology: Investigated for their biological activity, such as antimicrobial properties or receptor binding.
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, anticancer drugs).
Industry: Used in cosmetics, food additives, and biotechnology.
作用機序
- The compound’s mechanism depends on its specific sequence and context.
- It could act as a receptor ligand, enzyme inhibitor, or structural component.
- Molecular targets and pathways would vary based on its biological function.
類似化合物との比較
Similar Compounds: Compare with other dipeptides or peptides containing similar amino acids (e.g., Met-Glu, Val-Asp).
Uniqueness: Highlight any distinctive features, such as specific biological activity or structural motifs.
Remember that the compound’s properties and applications can be diverse, so further research and context-specific investigations are essential.
特性
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFQUYJNDCWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N12O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
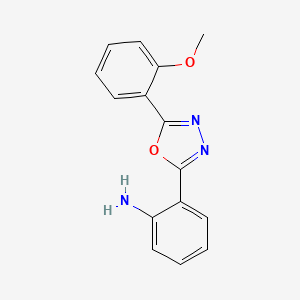
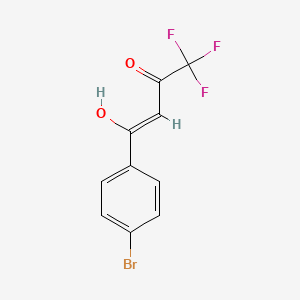
![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
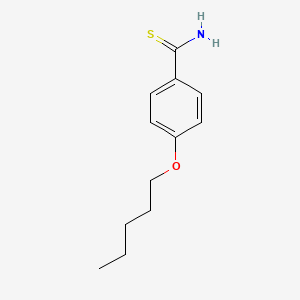

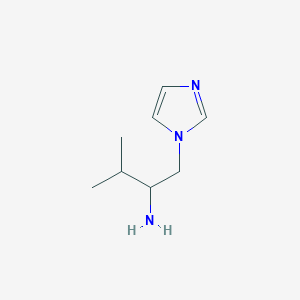


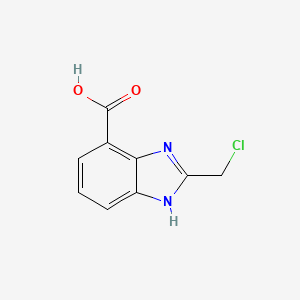
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)

